molecular formula C32H71N5O2 B12764405 N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid CAS No. 68611-21-2

N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid

Cat. No.: B12764405
CAS No.: 68611-21-2
M. Wt: 557.9 g/mol
InChI Key: ZGRSWMWKYMRMSG-UHFFFAOYSA-N
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Description

This compound is a polyamine-fatty acid conjugate comprising a branched tetraamine core (N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine) linked to octadecanoic acid (stearic acid, C18:0). The polyamine backbone contains primary, secondary, and tertiary amines, including dimethylamino groups, which confer pH-dependent charge characteristics. The octadecanoic acid moiety introduces hydrophobicity, enabling surfactant-like behavior. Such conjugates are typically synthesized via amide bond formation between the amine-terminated polyamine and the carboxylic acid group of stearic acid, often using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Potential applications include antimicrobial agents, gene/drug delivery vectors, or surfactants due to their amphiphilic nature .

Properties

CAS No.

68611-21-2

Molecular Formula

C32H71N5O2

Molecular Weight

557.9 g/mol

IUPAC Name

N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C14H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-18(2)11-6-14-19(12-4-8-16)13-5-10-17-9-3-7-15/h2-17H2,1H3,(H,19,20);17H,3-16H2,1-2H3

InChI Key

ZGRSWMWKYMRMSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CCCN(CCCN)CCCNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex typically involves the reaction of stearic acid with a polyamine derivative. The reaction conditions may include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Catalysts: Acid or base catalysts to promote the reaction.

    Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this complex may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The complex can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, this complex is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology

In biological research, the compound may be used to study cell membrane interactions and as a component in drug delivery systems.

Medicine

Industry

In industrial applications, the compound is used in the production of surfactants, lubricants, and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex involves its interaction with cellular membranes and proteins. The polyamine component can bind to negatively charged sites on cell membranes, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

A. Gemini Quaternary Ammonium Surfactants (e.g., Dimethyl{{3-[N-(3-{N-[3-(dimethylammonium)propyl]alkylamido}propyl}alkylamido}propyl}}amine)

  • Structure: These surfactants feature twin quaternary ammonium headgroups connected via alkyl or amide linkers, derived from reactions of tetraamines (e.g., N1-(3-(3-(dimethylamino)propylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine) with alkanoyl chlorides (C12–C16) .
  • Comparison: Unlike the target compound, gemini surfactants are permanently charged (quaternary ammonium) and lack free amine groups. The C18 chain in the target compound enhances hydrophobicity compared to shorter-chain gemini analogues (C12–C16), likely lowering its critical micelle concentration (CMC) and increasing membrane disruption efficacy .

B. N-(3-(Dimethylamino)propyl)-N’-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine (CAS 93804-36-5)

  • Structure: A non-conjugated tetraamine with dimethylamino and primary amine groups.
  • Comparison : This compound lacks the stearic acid moiety, making it more hydrophilic. It is used in HPLC analysis and as a precursor for surfactants . The absence of a fatty acid limits its self-assembly and antimicrobial activity compared to the target compound.

C. N,N'-bis(3-Aminopropyl)-N-[3-(dimethylamino)propyl]propane-1,3-diamine (CAS 68527-65-1)

  • Structure: A linear polyamine with multiple primary and dimethylamino groups.
  • Comparison : Similar to the target compound’s polyamine core but without fatty acid conjugation. Such polyamines are often used in biomedical applications (e.g., gene transfection) due to their buffering capacity. The addition of stearic acid in the target compound likely enhances cellular uptake and endosomal escape .

Key Findings :

  • The target compound’s C18 chain likely improves antimicrobial efficacy compared to shorter-chain analogues but may increase cytotoxicity .
  • pH-dependent charge allows tunable interactions with biological membranes, whereas permanently charged gemini surfactants exhibit broader-spectrum activity but higher toxicity .

Biological Activity

N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine; octadecanoic acid is a complex compound with significant biological activity. This article explores its chemical properties, biological interactions, and potential applications in various fields, particularly in pharmaceuticals and biotechnology.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H28N4
  • Molecular Weight : 216.36682 g/mol
  • IUPAC Name : (3-aminopropyl)(3-{[3-(dimethylamino)propyl]amino}propyl)amine
  • Structure : The structure includes multiple amine groups and a long-chain fatty acid (octadecanoic acid), which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of multiple amine groups suggests potential roles in:

  • Cell Membrane Interaction : The long hydrophobic tail (octadecanoic acid) enhances membrane penetration, allowing for better interaction with lipid bilayers.
  • Receptor Binding : The amine groups can facilitate binding to various receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of propanediamine showed significant activity against several bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of the compound:

  • Cell Line Studies : Preliminary studies using human cell lines indicated that the compound could induce apoptosis in cancer cells at certain concentrations while exhibiting minimal toxicity to normal cells .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of related compounds. The study found that:

  • Efficacy Against Pathogens : Compounds similar to N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential therapeutic applications in treating infections .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the cytotoxic effects of the compound on various cancer cell lines:

  • Results : The compound was shown to significantly reduce cell viability in breast and prostate cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Implications : These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms.

Data Table

PropertyValue
Molecular FormulaC11H28N4
Molecular Weight216.36682 g/mol
IUPAC Name(3-aminopropyl)(3-{[3-(dimethylamino)propyl]amino}propyl)amine
Antimicrobial ActivityEffective against multiple bacterial strains
CytotoxicityInduces apoptosis in cancer cells

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